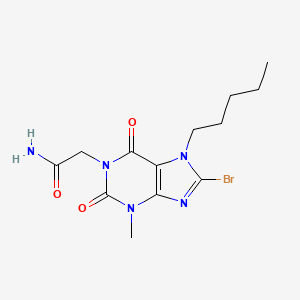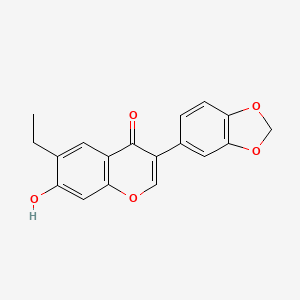![molecular formula C14H19Cl5N2O3S B15080587 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B15080587.png)
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-dichlorovinyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}cyclopropanecarboxamide is a complex organic compound known for its unique structural features and potential applications in various fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dichlorovinyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}cyclopropanecarboxamide involves several key steps:
-
Formation of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid: : This intermediate can be synthesized by reacting 3-formyl-2,2-dimethylcyclopropane-1-carboxylic acid with a dichloromethane derivative in the presence of a base at temperatures ranging from -50°C to +50°C .
-
Conversion to 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride: : This step involves the reaction of the carboxylic acid intermediate with phosgene in toluene at 80-90°C .
-
Formation of the final compound: : The final step involves the reaction of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride with 2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethanol in the presence of a suitable base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The dichlorovinyl and trichloroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for designing new materials and catalysts.
Biology
In biological research, the compound’s potential interactions with biological molecules can be studied to understand its effects on cellular processes and pathways.
Medicine
Industry
In industry, the compound can be used in the production of agrochemicals, such as insecticides or herbicides, due to its structural similarity to known active compounds.
作用机制
The mechanism of action of 3-(2,2-dichlorovinyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Cypermethrin: A pyrethroid insecticide with a similar cyclopropane structure.
Permethrin: Another pyrethroid insecticide with structural similarities.
Transfluthrin: A fast-acting insecticide with a similar dichlorovinyl group.
Uniqueness
What sets 3-(2,2-dichlorovinyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}cyclopropanecarboxamide apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications. Its structural complexity allows for interactions with a wide range of molecular targets, making it a versatile compound in research and industry.
属性
分子式 |
C14H19Cl5N2O3S |
|---|---|
分子量 |
472.6 g/mol |
IUPAC 名称 |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[2,2,2-trichloro-1-[(1,1-dioxothiolan-3-yl)amino]ethyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H19Cl5N2O3S/c1-13(2)8(5-9(15)16)10(13)11(22)21-12(14(17,18)19)20-7-3-4-25(23,24)6-7/h5,7-8,10,12,20H,3-4,6H2,1-2H3,(H,21,22) |
InChI 键 |
PQQBTPDXIOBJKA-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C1C(=O)NC(C(Cl)(Cl)Cl)NC2CCS(=O)(=O)C2)C=C(Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15080541.png)
![Allyl (2E)-2-[2,4-bis(acetyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15080546.png)
![3-nitro-1-phenyl-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}quinolin-2(1H)-one](/img/structure/B15080548.png)
![8-[bis(2-hydroxyethyl)amino]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15080556.png)


![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080582.png)
![Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]-](/img/structure/B15080593.png)
![1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B15080594.png)

![1-(4-chlorophenyl)-3-{(2E)-4-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene}urea](/img/structure/B15080598.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B15080605.png)
